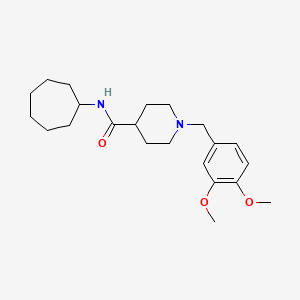![molecular formula C20H14ClN3O3S B3712027 N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-phenylbenzamide](/img/structure/B3712027.png)
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-phenylbenzamide
概要
説明
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-phenylbenzamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a thiourea linkage, a nitro group, and a phenylbenzamide moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-phenylbenzamide typically involves the reaction of 2-chloro-5-nitroaniline with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can lead to various substituted derivatives .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-phenylbenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by inhibiting certain enzymes or signaling pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- N-[(2-chloro-5-nitrophenyl)carbamothioyl]propanamide
- N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide
- N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
Uniqueness
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-phenylbenzamide is unique due to its specific structural features, such as the combination of a thiourea linkage and a phenylbenzamide moiety.
特性
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-17-11-10-16(24(26)27)12-18(17)22-20(28)23-19(25)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H2,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUZHDUREOLJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(2-Fluorophenyl)piperazin-1-yl][1-(3-methoxybenzyl)piperidin-4-yl]methanone](/img/structure/B3711976.png)
![[1-(cyclohexylmethyl)piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B3711984.png)
![[1-(2-Chlorobenzyl)piperidin-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B3711993.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(1-naphthylmethyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3712000.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B3712003.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B3712023.png)
![methyl 3-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B3712034.png)
![1-mercapto-4-(4-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B3712044.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3712050.png)
![5,5-Diethyl-2-phenyl-4H,5H,6H-naphtho[1,2-D][1,3]oxazin-4-one](/img/structure/B3712059.png)
![N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B3712064.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3712065.png)
